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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinamide

Cat. No.: B1280506 Get Quote

For Immediate Release:

This application note provides a comprehensive protocol for the synthesis of 5-Bromo-2-
chloronicotinamide, a key building block in the development of novel pharmaceuticals and

agrochemicals. This document is intended for researchers, scientists, and drug development

professionals, offering detailed methodologies, data presentation, and a visual workflow of the

synthesis.

Introduction
5-Bromo-2-chloronicotinamide is a versatile intermediate in organic synthesis, primarily

utilized in the construction of complex heterocyclic scaffolds. The presence of bromine and

chlorine atoms on the pyridine ring offers multiple points for further functionalization, making it a

valuable precursor in the discovery of new bioactive molecules. This protocol outlines a reliable

two-step synthesis commencing from 5-Bromo-2-chloronicotinic acid.

Data Presentation
The synthesis of 5-Bromo-2-chloronicotinamide involves the initial conversion of 5-Bromo-2-

chloronicotinic acid to its corresponding acyl chloride, followed by amidation. The following

table summarizes the key reagents and expected outcome for this process.
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Step
Starting
Material

Key Reagents
Intermediate/P
roduct

Expected Yield
(%)

1

5-Bromo-2-

chloronicotinic

acid

Thionyl chloride

(SOCl₂) or Oxalyl

chloride

((COCl)₂)

5-Bromo-2-

chloronicotinoyl

chloride

>95 (crude)

2

5-Bromo-2-

chloronicotinoyl

chloride

Aqueous

Ammonia

(NH₄OH)

5-Bromo-2-

chloronicotinami

de

High

Physicochemical Properties of 5-Bromo-2-chloronicotinamide

Property Value

Molecular Formula C₆H₄BrClN₂O

Molecular Weight 235.47 g/mol

Appearance White to off-white solid

CAS Number 75291-85-9

Note: Specific yield and purity can vary based on reaction scale and purification methods.

Experimental Protocols
This section details the step-by-step procedure for the synthesis of 5-Bromo-2-
chloronicotinamide.

Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This procedure details the conversion of 5-bromo-2-chloronicotinic acid to its highly reactive

acid chloride intermediate.

Materials:

5-Bromo-2-chloronicotinic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous Dichloromethane (DCM) or Toluene (if using oxalyl chloride)

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Rotary evaporator

Procedure using Thionyl Chloride:

In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a

scrubber, place 5-Bromo-2-chloronicotinic acid (1.0 eq).

Carefully add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq) dropwise at room

temperature.

Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3

hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.

Allow the reaction mixture to cool to room temperature.

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to

obtain the crude 5-Bromo-2-chloronicotinoyl chloride as an oil or low-melting solid. This

intermediate is typically used in the next step without further purification.

Procedure using Oxalyl Chloride:

To a solution of 5-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as

dichloromethane (DCM) in a round-bottom flask, add oxalyl chloride (2.0 eq) dropwise at 0

°C.

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction

progress can be monitored by the cessation of gas evolution (CO and CO₂).

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced

pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride.

Part 2: Synthesis of 5-Bromo-2-chloronicotinamide

This procedure describes the amidation of the crude 5-Bromo-2-chloronicotinoyl chloride.

Materials:

Crude 5-Bromo-2-chloronicotinoyl chloride (from Part 1)

Concentrated aqueous ammonia (NH₄OH, 28-30%)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Ice-water bath

Stirring apparatus

Separatory funnel

Beaker

Büchner funnel and filter paper

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride in a suitable anhydrous solvent like

dichloromethane (DCM) or tetrahydrofuran (THF) in a flask and cool the solution to 0 °C in

an ice-water bath.

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the

cooled and stirred solution of the acid chloride. A white precipitate is expected to form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for an additional 1-2 hours.

Monitor the reaction completion by thin-layer chromatography (TLC).

If DCM was used as the solvent, add water to the reaction mixture and separate the organic

layer. Wash the organic layer with water and then with brine. Dry the organic layer over

anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

If THF was used, the product may precipitate out of the solution. The solid can be collected

by filtration. Alternatively, the THF can be removed under reduced pressure, and the residue

can be partitioned between DCM and water. The organic layer is then washed, dried, and

concentrated as described above.

The crude 5-Bromo-2-chloronicotinamide can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-

white solid.

Mandatory Visualization
The following diagrams illustrate the key steps in the synthesis of 5-Bromo-2-
chloronicotinamide.

Step 1: Acid Chloride Formation
Step 2: Amidation

5-Bromo-2-chloronicotinic acid SOCl₂ or (COCl)₂ 5-Bromo-2-chloronicotinoyl chloride
Chlorination

Aqueous Ammonia (NH₄OH) 5-Bromo-2-chloronicotinamideAmidation

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Bromo-2-chloronicotinamide.
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5-Bromo-2-chloronicotinic Acid

Activation
(Acid Chloride Formation)

5-Bromo-2-chloronicotinoyl Chloride
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Ammonia (NH₃)

5-Bromo-2-chloronicotinamide
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Caption: Logical relationship of the synthesis steps.

To cite this document: BenchChem. [Synthesis of 5-Bromo-2-chloronicotinamide: A Detailed
Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280506#detailed-protocol-for-the-synthesis-of-5-
bromo-2-chloronicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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